REACTION_CXSMILES
|
S(=O)(=O)(O)O.C[Si](C)(C)CCOC[O:12][C:13]1[CH:22]=[CH:21][C:20]([O:23]COCC[Si](C)(C)C)=[C:19]2[C:14]=1[CH2:15][O:16][C:17]2=[O:18]>CO>[OH:12][C:13]1[CH:22]=[CH:21][C:20]([OH:23])=[C:19]2[C:14]=1[CH2:15][O:16][C:17]2=[O:18]
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
4,7-bis[[2-(trimethylsilyl)ethoxyl]methoxy]phthalide
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Quantity
|
2.148 g
|
Type
|
reactant
|
Smiles
|
C[Si](CCOCOC1=C2COC(=O)C2=C(C=C1)OCOCC[Si](C)(C)C)(C)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2.0 h at 23° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product solution was partitioned carefully between saturated aqueous sodium bicarbonate solution (200 mL), saturated aqueous sodium chloride solution (150 mL), and ethyl acetate (100 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
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Details
|
extracted further with ethyl acetate (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
were concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2COC(=O)C2=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 821 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |